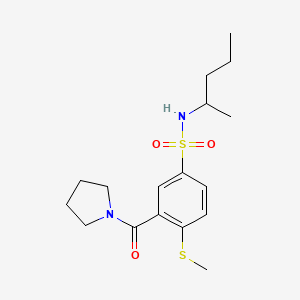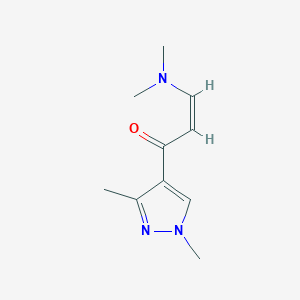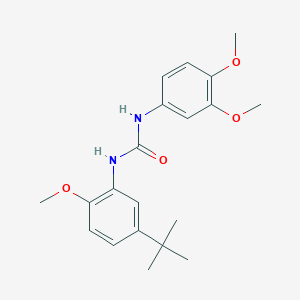![molecular formula C23H28N2O4 B4691722 N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-(4-isopropoxyphenyl)acrylamide](/img/structure/B4691722.png)
N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-(4-isopropoxyphenyl)acrylamide
Vue d'ensemble
Description
N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-(4-isopropoxyphenyl)acrylamide, commonly referred to as FURA-2, is a fluorescent probe used in scientific research to measure intracellular calcium levels in living cells. FURA-2 has been widely used in various fields such as neuroscience, pharmacology, and physiology due to its high sensitivity and selectivity.
Mécanisme D'action
FURA-2 works by binding to calcium ions, which causes a change in its fluorescent properties. When FURA-2 is excited with ultraviolet light, it emits a fluorescent signal that is proportional to the amount of calcium present in the cell. This allows researchers to monitor changes in intracellular calcium levels in real-time.
Biochemical and Physiological Effects
FURA-2 has been shown to have minimal effects on cellular function and viability, making it an ideal tool for studying intracellular calcium signaling. However, FURA-2 is sensitive to changes in pH, temperature, and other environmental factors, which can affect its fluorescent properties and accuracy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FURA-2 is its high sensitivity and selectivity for calcium ions. FURA-2 can detect changes in calcium levels in real-time, which allows researchers to study dynamic cellular processes. Additionally, FURA-2 is relatively easy to use and can be incorporated into a variety of experimental setups.
However, FURA-2 has several limitations that researchers should be aware of. For example, FURA-2 is sensitive to changes in pH, temperature, and other environmental factors, which can affect its fluorescent properties and accuracy. Additionally, FURA-2 can only detect changes in intracellular calcium levels and cannot differentiate between different sources of calcium.
Orientations Futures
There are several potential future directions for research involving FURA-2. One area of interest is the development of new fluorescent probes that can detect other signaling molecules in living cells. Additionally, researchers may seek to improve the accuracy and sensitivity of FURA-2 by modifying its chemical structure or developing new imaging techniques. Finally, FURA-2 may be used in combination with other imaging modalities, such as electron microscopy or super-resolution microscopy, to provide a more comprehensive understanding of cellular processes.
Applications De Recherche Scientifique
FURA-2 has been widely used in scientific research to measure intracellular calcium levels in living cells. Calcium is a critical signaling molecule that regulates various cellular processes such as muscle contraction, neurotransmitter release, and gene expression. FURA-2 is a highly sensitive and selective probe that can detect changes in intracellular calcium levels in real-time, making it an essential tool in many areas of research.
Propriétés
IUPAC Name |
(Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(4-propan-2-yloxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-4-5-14-24-23(27)21(25-22(26)13-12-19-7-6-15-28-19)16-18-8-10-20(11-9-18)29-17(2)3/h6-13,15-17H,4-5,14H2,1-3H3,(H,24,27)(H,25,26)/b13-12+,21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUCPOKIYPJZGL-ZUZQRIQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(C=C1)OC(C)C)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=C(C=C1)OC(C)C)/NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4691665.png)
![2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4691666.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4691672.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4691677.png)
![1-ethyl-5-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4691681.png)
![N-[3-(aminocarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4691689.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B4691701.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B4691718.png)
![1-[(2-methylcyclopropyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4691729.png)
